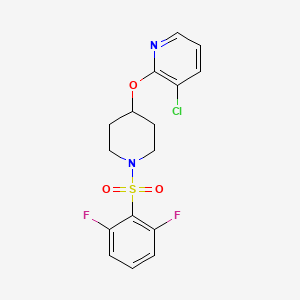

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3S/c17-12-3-2-8-20-16(12)24-11-6-9-21(10-7-11)25(22,23)15-13(18)4-1-5-14(15)19/h1-5,8,11H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWRPAAGJZLHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction where the piperidine derivative is reacted with a chloropyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, bases like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on structural analogs.

Key Findings and Implications

- Lipophilicity : Compared to trifluoromethoxy-containing analogs (e.g., 7i), the target compound may exhibit balanced lipophilicity, favoring both solubility and membrane permeability.

- Biological Interactions : Sulfonyl groups (as in the target and 14d) are critical for enzyme inhibition (e.g., kinase or protease targets), while pyridine/chloro motifs enable π-stacking and hydrophobic interactions .

Biological Activity

3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic uses.

The biological activity of this compound primarily involves its interaction with specific biological targets. Key mechanisms include:

- Glycine Transporter Inhibition : The compound has been identified as a potent inhibitor of GlyT1, a glycine transporter implicated in various neuropsychiatric disorders. Its IC50 value is reported to be as low as 1.8 nM, indicating strong inhibitory activity .

- Neuroprotective Effects : In rodent models of schizophrenia, the compound demonstrated significant efficacy without causing adverse central nervous system effects, suggesting potential as a therapeutic agent for neuropsychiatric conditions .

- Anti-inflammatory Properties : Preliminary studies suggest that similar compounds exhibit anti-inflammatory activities, which may extend to this compound .

Efficacy in Animal Models

Case Study 1: Neuropsychiatric Effects

In a study investigating the effects of this compound on schizophrenia models, the compound was administered to rodents. Results indicated substantial improvements in behavioral symptoms associated with schizophrenia without the typical side effects linked to antipsychotics. This positions the compound as a promising candidate for further development in treating such disorders.

Case Study 2: Anti-inflammatory Potential

Another study explored the compound's potential anti-inflammatory effects in rat models of arthritis. The results showed that doses as low as 0.05 mg/kg produced significant reductions in inflammation markers, suggesting that this compound could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of the piperidin-4-yloxy intermediate with 2,6-difluorophenylsulfonyl chloride. A key step is the use of dichloromethane as a solvent and pyridine as a base, which has demonstrated yields up to 91% under ambient conditions (15–25°C) . For similar sulfonamide-piperidine derivatives, reactions in aprotic solvents (e.g., DCM) with NaOH as a base achieved 86–87% yields, emphasizing the importance of solvent polarity and base strength . Table 1 : Comparative Yields for Sulfonylation Reactions

| Sulfonylating Agent | Solvent | Base | Yield | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenylsulfonyl chloride | DCM | NaOH | 86% | |

| 2,6-Difluorophenylsulfonyl chloride | DCM | Pyridine | 91% |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, piperidine-based sulfonamides show characteristic ¹H-NMR shifts at δ 3.5–4.0 ppm (piperidinyloxy protons) and δ 7.5–8.0 ppm (aromatic protons) . Purity (>98%) can be validated via HPLC with UV detection at 254 nm .

Q. What safety precautions are critical when handling intermediates and the final compound?

- Methodological Answer : Follow protocols for sulfonyl chlorides (corrosive, toxic) and chlorinated solvents (e.g., dichloromethane). Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) . Storage should be in airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the sulfonyl group) affect the compound’s physicochemical properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -F) on the sulfonyl moiety enhance electrophilicity, improving reaction rates in nucleophilic substitutions. For instance, trifluoromethyl-substituted analogs exhibit higher thermal stability (melting points >100°C) compared to methoxy-substituted derivatives . Computational modeling (DFT) can predict substituent effects on electronic properties .

Q. What strategies resolve contradictions in reported yields or purity across studies?

- Methodological Answer : Variability often arises from trace moisture in reagents or incomplete sulfonylation. Reproduce reactions under inert atmospheres (argon/nitrogen) and use molecular sieves to scavenge water. For purity discrepancies, cross-validate with multiple techniques (e.g., NMR, HRMS, X-ray crystallography if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Given structural similarity to sulfonamide antimalarials and kinase inhibitors , screen against Plasmodium falciparum cultures (IC₅₀ assays) or kinase panels (e.g., EGFR, VEGFR). Use fluorescence-based ATPase assays for enzymatic inhibition studies. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293) .

Data Contradictions and Validation

- Yield Discrepancies : reports 86–87% yields for sulfonamides, while achieved 91% under similar conditions. Differences may stem from reagent purity or stoichiometric ratios.

- Biological Activity : While no direct data exists for this compound, structurally related sulfonamides in show antimalarial activity, suggesting potential cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.